Azepane vs. Piperidine/Morpholine Conformational Space
The seven-membered azepane ring in the target compound provides a larger conformational envelope than the six-membered piperidine or morpholine rings found in the closest commercial analogs . In co-crystal structures of azepane-containing ligands bound to protein kinase A (PDB: 1SVG), the azepane ring adopts a chair-like conformation that positions the pyrrolidine-hydroxyl motif deeper into the ATP-binding pocket compared with modeled piperidine analogs, which lack the torsional flexibility to achieve this binding mode [1]. The morpholine analog (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol (CAS 1187339-81-6) introduces an ether oxygen that alters hydrogen-bonding capacity (HBA count from 2 to 3) and reduces logP, changing both pharmacodynamics and physicochemical profile .
| Evidence Dimension | Ring size and conformational flexibility |
|---|---|
| Target Compound Data | 7-membered azepane ring; 2 H-bond acceptors (N only); calculated logP ≈ 1.29; torsional degrees of freedom in 7-membered ring enable chair and boat conformations |
| Comparator Or Baseline | Piperidine analog (6-membered): C9H18N2O, MW 170.25; Morpholine analog (6-membered): C8H16N2O2, MW 172.22, 3 HBA (including ether O), lower logP |
| Quantified Difference | Azepane ring has one additional methylene unit vs. piperidine/morpholine; morpholine analog has +1 HBA and reduced lipophilicity |
| Conditions | Calculated/structural comparison; conformational analysis inferred from PDB 1SVG crystal structure of closely related N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}isonicotinamide bound to PKA |
Why This Matters
When screening kinase or protease targets where the azepane conformation is critical for potency, substitution with a piperidine or morpholine analog may abolish binding due to altered geometry—making the azepane compound the structurally appropriate choice for SAR studies based on azepane-derived leads.
- [1] RCSB PDB. 1SVG: Crystal Structure of Protein Kinase A in Complex with Azepane Derivative 4. Deposited 2004-03-29. Resolution 2.02 Å. DOI: 10.2210/pdb1svg/pdb. View Source
